

# GSK2879552: A Potent and Highly Selective LSD1 Inhibitor with Negligible MAO Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2879552 |           |
| Cat. No.:            | B607812    | Get Quote |

**GSK2879552**, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), demonstrates exceptional selectivity for its primary target with virtually no inhibitory activity against the structurally related monoamine oxidases, MAO-A and MAO-B. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects associated with non-selective agents.

**GSK2879552** is an orally active, irreversible inhibitor of LSD1, an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2] Its potent inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and reducing the proliferation of cancer cells.[3]

### **Comparative Selectivity Profile**

To objectively evaluate the selectivity of **GSK2879552**, its inhibitory activity was compared against that of other known LSD1 inhibitors, including the clinical-stage compound ORY-1001 and the non-selective agent transleypromine. The data, summarized in the table below, clearly illustrates the superior selectivity of **GSK2879552**.



| Compound         | LSD1 IC50<br>(nM) | MAO-A IC50<br>(μΜ)                              | MAO-B IC50<br>(μΜ)                              | Selectivity<br>for LSD1<br>over MAO-A | Selectivity<br>for LSD1<br>over MAO-B |
|------------------|-------------------|-------------------------------------------------|-------------------------------------------------|---------------------------------------|---------------------------------------|
| GSK2879552       | 16 - 24[1][4]     | >100<br>(Undetectabl<br>e Inhibition)<br>[2][5] | >100<br>(Undetectabl<br>e Inhibition)<br>[2][5] | > 4167-fold                           | > 4167-fold                           |
| ORY-1001         | 18 - 20[1][4]     | >100[5]                                         | >100[5]                                         | > 5000-fold                           | > 5000-fold                           |
| Tranylcyprom ine | 20,700[6]         | 2.3[6]                                          | 0.95[6]                                         | ~0.1-fold                             | ~0.05-fold                            |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data unequivocally shows that while **GSK2879552** and ORY-1001 are highly potent against LSD1, they exhibit negligible activity against both MAO-A and MAO-B, with IC50 values exceeding 100  $\mu$ M.[5] In stark contrast, tranylcypromine, a known non-selective monoamine oxidase inhibitor, is significantly more potent against MAO-A and MAO-B than against LSD1.[6]

## **Experimental Determination of MAO-A and MAO-B**Inhibition

The selectivity of **GSK2879552** was determined using in vitro enzyme inhibition assays. A detailed protocol for such an assay is provided below.

# Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against MAO-A and MAO-B. This type of assay typically utilizes recombinant human MAO enzymes and a substrate that is metabolized into a detectable product.

Materials:



- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., Kynuramine or a fluorogenic substrate)
- Test compound (e.g., GSK2879552)
- Positive control inhibitors:
  - Clorgyline (for MAO-A)[7]
  - Selegiline or Pargyline (for MAO-B)[7]
- Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
- Detection reagent (if required for the chosen substrate)
- 96-well microplates (black plates for fluorescence assays)
- Plate reader (spectrophotometer or fluorometer)

#### Procedure:

- Compound Preparation: Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO substrate.
- Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant MAO-A or MAO-B enzyme to the wells. For each assay, include control wells:
  - No-enzyme control: Contains all components except the enzyme.
  - No-inhibitor control (vehicle control): Contains all components, including the enzyme and the solvent used for the test compound.
  - Positive control: Contains all components, including the enzyme and a known inhibitor for the respective MAO isoform.



- Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 20-30 minutes).
- Reaction Termination: Stop the reaction, if necessary, by adding a stop solution (e.g., 2N NaOH).[8]
- Signal Detection: Measure the absorbance or fluorescence of the product formed using a plate reader.
- Data Analysis:
  - Subtract the background reading (no-enzyme control) from all other readings.
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the test compound concentration.
  - Determine the IC50 value by fitting the data to a suitable dose-response curve.

To determine the selectivity for MAO-A versus MAO-B, the IC50 values obtained for each enzyme are compared.

## Visualizing the Experimental Workflow

The logical flow of the experimental protocol to determine the selectivity of an inhibitor against MAO-A and MAO-B can be visualized as follows:





Click to download full resolution via product page

Caption: Workflow for determining MAO-A and MAO-B inhibitor selectivity.



### Conclusion

The available data robustly supports the conclusion that **GSK2879552** is a highly selective inhibitor of LSD1. Its lack of significant inhibitory activity against the closely related MAO-A and MAO-B enzymes distinguishes it from non-selective agents like tranylcypromine and underscores its potential as a targeted therapeutic agent with a favorable safety profile. The high selectivity, combined with its potent anti-tumor activity, makes **GSK2879552** a promising candidate for further clinical development in the treatment of various cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK2879552: A Potent and Highly Selective LSD1 Inhibitor with Negligible MAO Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607812#evaluating-the-selectivity-of-gsk2879552-against-mao-a-and-mao-b]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com